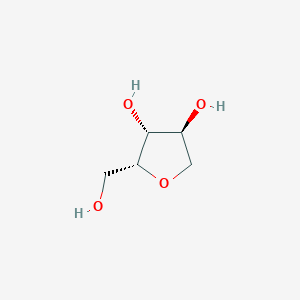

1,4-Anhydro-D-xylitol

Overview

Description

1,4-Anhydro-D-xylitol is a derivative of the sugar alcohol xylitol, which is a naturally occurring compound found in many fruits and vegetables. It is characterized by the removal of a water molecule to form a new anhydro ring structure. This compound has been the subject of various research studies due to its potential applications in the field of organic chemistry and medicinal chemistry.

Synthesis Analysis

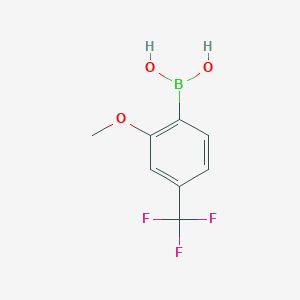

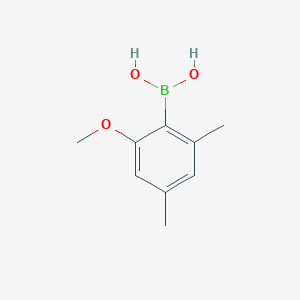

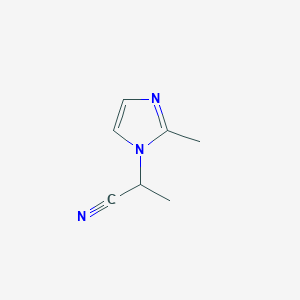

The synthesis of this compound and its derivatives has been explored in several studies. For instance, a novel carbohydrate polymer without an anomeric linkage was synthesized by cationic cyclopolymerization of 1,2:4,5-dianhydro-3-O-methyl-xylitol, resulting in polymers with number-average molecular weights ranging from 1,150 to 2,340 . Another study described the synthesis of this compound heteroanalogues, which are analogues of the naturally occurring glycosidase inhibitor salacinol, containing sulfur or nitrogen atoms in the ring . Additionally, a general method for the synthesis of all positional isomers of methylated and acetylated or benzoylated this compound was reported, with the individual isomers being obtained in pure form by high-performance liquid chromatography .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the absence of an anomeric carbon, which is typical in most sugars. This unique feature is due to the anhydro formation, which links two oxygen atoms together, forming a new ring. The structure has been confirmed by various spectroscopic methods, including 13C NMR, which indicated that the polymer synthesized from 1,2:4,5-dianhydro-3-O-methyl-xylitol mainly consists of 1,4-anhydro-3-O-methyl-DL-arabinitol units .

Chemical Reactions Analysis

The chemical reactivity of this compound has been explored in the context of glycosidic coupling reactions. For example, the synthesis of 2-C-(4-aminocarbonyl-2-thiazoyl)-1,4-anhydro-l-xylitols and their fluoro derivatives from d-xylose was achieved, with fluorination proceeding with retention of configuration . Another study synthesized a highly active substituted 2,7-dioxabicyclo[4.1.0]heptane from d-xylose, which was used for glycosidic coupling reactions to form disaccharides .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been documented, including the 1H NMR spectra of the benzoates and the electron ionization mass spectra of the acetates and the tri-O-methyl derivative . The linear temperature programmed gas-liquid chromatography retention indices of the acetates and the tri-O-methyl derivative on different capillary columns were also reported, providing valuable information for the identification and characterization of these compounds .

Scientific Research Applications

Glycosidase Inhibition and Enzyme Interactions

1,4-Anhydro-D-xylitol has shown promise as a glycosidase inhibitor. Ghavami et al. (2002) synthesized this compound heteroanalogues as potential glycosidase inhibitors, revealing that one of the synthesized compounds inhibited certain enzymes like barley-α-amylase and porcine pancreatic-α-amylase, indicating its potential in treating conditions like Type 2 diabetes Ghavami et al., 2002.

Biotechnological Production and Applications

This compound has been studied extensively for its potential applications in biotechnological processes:

- Bioproduction from Agricultural Wastes : Ur-Rehman et al. (2015) reviewed the biotechnological production of xylitol from agricultural wastes, emphasizing the economic benefits and health aspects of xylitol, including its potential to reduce blood glucose, triglyceride, and cholesterol levels Ur-Rehman et al., 2015.

- Xylitol Concentration and Purification : Murthy et al. (2005) explored the concentration of xylose reaction liquor by nanofiltration, a crucial step in xylitol production, indicating the technological advancements in xylitol production and purification processes Murthy et al., 2005.

- Biochemical and Biosynthetic Aspects : Granström et al. (2007) focused on the biochemistry of xylitol biosynthesis and the metabolic engineering of Saccharomyces cerevisiae and Candida strains for improved xylitol production, highlighting the biochemical pathways and challenges in xylitol production Granström et al., 2007.

Industrial and Health-related Applications

This compound is not just limited to biotechnological production. It also holds significant potential in various industries and health-related applications:

- Health Benefits and Safety Issues : Mäkinen (2000) discussed the clinical observations made with xylitol, suggesting its potential in infusion therapy and as a non- or anticariogenic agent, reflecting its wide range of applications and health benefits Mäkinen, 2000.

- Engineering of Metabolic Pathways : Jakeer (2018) explored the biotechnological production of xylitol, focusing on the engineering of metabolic pathways in both native and non-native fungal strains to improve xylitol production, indicating the scientific efforts in enhancing the efficiency of xylitol production Jakeer, 2018.

Mechanism of Action

Target of Action

1,4-Anhydro-D-xylitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The primary target of this compound is the microorganism present in plaque and saliva . It inhibits the growth of these microorganisms .

Mode of Action

This compound is initially taken up by the microorganism and accumulates intracellularly . Accumulated this compound is transported into an energy-consuming cycle, or the inducible fructose transport system . This interaction with its targets results in the inhibition of the growth of the microorganisms present in plaque and saliva .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of microorganisms present in plaque and saliva . By accumulating intracellularly, this compound disrupts the normal metabolic processes of these microorganisms, leading to their inhibited growth .

Pharmacokinetics

It is known that it can be used as a biological material or organic compound for life science related research . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of the growth of microorganisms present in plaque and saliva . This can potentially lead to a decrease in dental caries and other oral health issues .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of all positional isomers of methylated and acetylated or benzoylated 1,4-Anhydro-D-xylitol .

Cellular Effects

It is known that it can be used as a biochemical for proteomics research .

Molecular Mechanism

It is known that it can be used in the synthesis of all positional isomers of methylated and acetylated or benzoylated this compound .

Temporal Effects in Laboratory Settings

properties

IUPAC Name |

(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVAAIRBJJYZOW-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964160 | |

| Record name | 1,4-Anhydropentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53448-53-6, 491-19-0 | |

| Record name | 1,4-Anhydro-D-xylitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Anhydroxylitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydroxylitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydropentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anhydro-D-xylitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQL0CX6R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANHYDROXYLITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XWR7NN42F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)